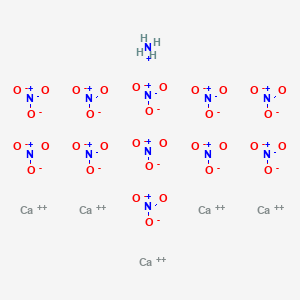
4-Ethylcyclohexanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Ethylcyclohexanol and related compounds has been explored through various chemical reactions. One study detailed the synthesis of 4-ethylcyclohex-2-enone and other derivatives via a Robinson-type ring closure and subsequent treatments, showcasing the compound's synthetic versatility (Lewis & Williams, 1970). Moreover, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate illustrates the compound's potential for modification and utility in creating highly functionalized molecules (Kurbanova et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Ethylcyclohexanol and its derivatives has been characterized through various spectroscopic techniques. For instance, the microwave spectrum of 4-ethylcyclohexanone provided insights into its rotational constants and electric dipole moment, confirming its chair conformation with equatorial ethyl group orientation (Ka, Park, & Oh, 2008).
Chemical Reactions and Properties
4-Ethylcyclohexanol undergoes a variety of chemical reactions, highlighting its reactivity and utility in organic synthesis. Enantioselective deprotonation of 4-tert-butylcyclohexanone using chiral lithium amides showcased the compound's potential in stereoselective reactions (Aoki & Koga, 2000).
Physical Properties Analysis
The physical properties of 4-Ethylcyclohexanol and its derivatives are crucial for their application in various chemical processes. The study on the microwave spectrum of 4-ethylcyclohexanone not only elucidated its molecular structure but also provided valuable data on its physical constants, such as rotational constants and electric dipole moments (Ka, Park, & Oh, 2008).
Chemical Properties Analysis
The chemical properties of 4-Ethylcyclohexanol, including reactivity and functional group behavior, are fundamental to its applications in synthesis and industry. The synthesis of 4-ethylcyclohex-2-enone and other ketones from 4-Ethylcyclohexanol derivatives underlines the compound's versatility and the potential for further chemical transformations (Lewis & Williams, 1970).
Applications De Recherche Scientifique
Synthesis of Functional Cyclic Esters : It's used in the synthesis of hydrophilic aliphatic polyesters, particularly for designing and synthesizing functional cyclic esters (Trollsås et al., 2000).
Pharmacological Applications : 4-Ethylcyclohexanol has been noted for its potential in relieving pain in animals and modifying cardiovascular, respiratory, and behavioral depression caused by other analgesics (Blackstone & Bowman, 1999).
Chemical Research : It's involved in the synthesis of various compounds such as 4-Ethylcyclohex-2-enone, 4-Ethylcyclohex-3-enone, and 4-Ethylidenecyclohexanone, which are used in chemical research applications (Lewis & Williams, 1970).
Structural Applications : It has a chair-conformated cyclohexanone structure with hydroxy, ethoxycarbonyl, and phenyl groups, which may have relevance in structural chemistry (Hernández-Ortega et al., 2001).
Pharmacological Tests : It was used in pharmacological tests, highlighting its potential in the medical research field (Chaco & Iyer, 1960).
Stereoselective Synthesis : In the synthesis of substituted morphane frameworks, 4-Acetamidocyclohexanone, a derivative, is used (Teuber et al., 1990).
Toxicology Studies : As a urinary metabolite of ethylcyclohexane, it is significant in studies related to renal damage in rats (Serve et al., 1990).
Lewis Acid in Synthesis : It's used as a Lewis acid in the stereoselective preparation of oxygenated cyclohexanone derivatives (Matsuo et al., 2009).
Microbial Metabolism : Studied for its formation from ethylcyclohexane by the strain S6B1 of Alcaligenes faecalis, indicating its role in microbial metabolism (Arai & Yamada, 1969).
Medicinal Chemistry : It is involved in the one-pot synthesis of 4H-chromene derivatives, which are compounds with medicinal promise (Boominathan et al., 2011).
Improved Synthesis Techniques : Microwave activation and dry media techniques have been applied to improve the synthesis of 4-Ethylcyclohexanol, highlighting advancements in synthetic methods (Tesson & Deshayes, 2000).
Formation of Cyclohexanone Diethyl Acetal : It's involved in the formation of 4-methylcyclohexanone diethyl acetal during the hydrogenation of ethyl 4-methyl-1-cyclohexenyl ether (Nishimura et al., 1971).
Enantioselective Additions : The asymmetric 1,4-addition using a catalytic system can afford optically active derivatives involving 4-Ethylcyclohexanol (Matsumoto et al., 2016).
Biotransformation in Fungal Biocatalysts : Fungi can biotransform 4-Ethylcyclohexanone into chiral alcohols, demonstrating its role in biocatalysis (Pinedo-Rivilla et al., 2009).
Rotational Spectrum Analysis : The rotational spectrum of 4-ethylcyclohexanone has been observed, aiding in molecular spectroscopy studies (Ka et al., 2008).
Catalytic Activity in Water Elimination : It's involved in the hydronium-ion-catalyzed elimination pathways in zeolite H-ZSM5, relevant in catalysis research (Hintermeier et al., 2017).
Neurochemical Profile in Antidepressant Activity : Wy-45,030, an ethyl cyclohexanol derivative, has shown a neurochemical profile predictive of antidepressant activity (Muth et al., 1986).
Analytical Profiles in Toxicology : Used in the qualitative and quantitative analysis of psychoactive arylcyclohexylamines (De Paoli et al., 2013).
Structural Studies : The structures of derivatives, like bis(triorganotin(IV)) esters of 4-ketopimelic acid, have been studied, showing its importance in structural chemistry (Chalupa et al., 2006).
Safety And Hazards
4-Ethylcyclohexanol is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment including chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of fire, appropriate extinguishing media should be used .
Orientations Futures
Propriétés
IUPAC Name |
4-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTKUJWGFBADIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196485, DTXSID101312435, DTXSID301314013 | |
| Record name | 4-Ethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Ethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Ethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylcyclohexanol | |
CAS RN |
4534-74-1, 19781-62-5, 19781-61-4 | |
| Record name | 4-Ethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4534-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Ethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Ethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-Ethylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans 4-Ethylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WX4RJ6FFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ETHYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8GG7C6AP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)


![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)








